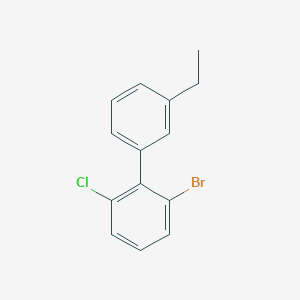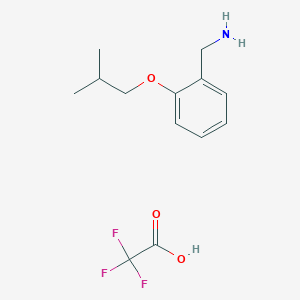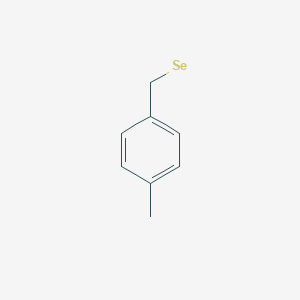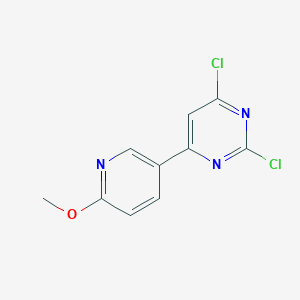![molecular formula C36H36O17 B12627052 [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: is a complex organic compound characterized by multiple acetoxy groups and a chromenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the formation of the chromenyl moiety. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate acetylation. The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenyl derivatives.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure may be explored for its potential interactions with biological macromolecules. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate involves its interaction with specific molecular targets. The acetoxy groups may facilitate binding to enzymes or receptors, while the chromenyl moiety could participate in redox reactions. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: shares similarities with other acetoxy-substituted chromenyl compounds.
This compound: is unique due to its specific arrangement of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple acetoxy groups and a chromenyl moiety, which confer distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C36H36O17 |
|---|---|
Peso molecular |
740.7 g/mol |
Nombre IUPAC |
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C36H36O17/c1-16(37)10-24-11-25(13-30-32(24)26(44)14-28(52-30)23-8-9-27(46-18(3)39)29(12-23)47-19(4)40)51-36-35(50-22(7)43)34(49-21(6)42)33(53-36)31(48-20(5)41)15-45-17(2)38/h8-9,11-14,31,33-36H,10,15H2,1-7H3/t31?,33-,34+,35-,36+/m0/s1 |
Clave InChI |
JHUNHTOHTUZTKV-HBFCSRGLSA-N |
SMILES isomérico |
CC(=O)CC1=C2C(=CC(=C1)O[C@H]3[C@H]([C@@H]([C@@H](O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)CC1=C2C(=CC(=C1)OC3C(C(C(O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)



![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)



![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
